6-Chloro-8-methoxychroman-4-one
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Overview
Description
6-Chloro-8-methoxychroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry . The structure of this compound consists of a benzene ring fused with a dihydropyran ring, with a chlorine atom at the 6th position and a methoxy group at the 8th position.
Preparation Methods
The synthesis of 6-Chloro-8-methoxychroman-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-chloro-2-hydroxyacetophenone with methoxyacetaldehyde in the presence of a base can yield the desired chromanone . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
6-Chloro-8-methoxychroman-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming chromanols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include quinones, chromanols, and various substituted derivatives.
Scientific Research Applications
6-Chloro-8-methoxychroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studying enzyme inhibition and as a probe for biological assays.
Medicine: It has potential therapeutic applications due to its biological activities, including anticancer, antioxidant, and antimicrobial properties.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methoxychroman-4-one involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, its antimicrobial activity is due to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Comparison with Similar Compounds
6-Chloro-8-methoxychroman-4-one can be compared with other similar compounds, such as:
Chroman-4-one: Lacks the chlorine and methoxy substituents, resulting in different biological activities.
6-Chloro-4H-chromen-4-one: Similar structure but lacks the methoxy group, leading to variations in chemical reactivity and biological properties.
8-Methoxychroman-4-one: Lacks the chlorine substituent, affecting its overall activity profile. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9ClO3 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
6-chloro-8-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9ClO3/c1-13-9-5-6(11)4-7-8(12)2-3-14-10(7)9/h4-5H,2-3H2,1H3 |
InChI Key |
YGLHPRKSUREBNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCC2=O)Cl |
Origin of Product |
United States |
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